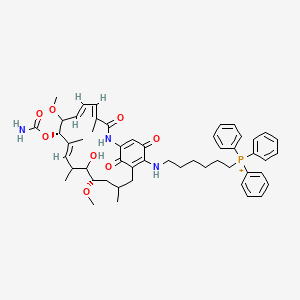

Gamitrinib

Descripción

Propiedades

Número CAS |

1131626-46-4 |

|---|---|

Fórmula molecular |

C52H65N3O8P+ |

Peso molecular |

891.1 g/mol |

Nombre IUPAC |

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |

InChI |

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1 |

Clave InChI |

OAUJLFPWRFHSNE-FEHIUCOBSA-O |

SMILES isomérico |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canónico |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |

Origen del producto |

United States |

Foundational & Exploratory

Gamitrinib mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Gamitrinib in Cancer Cells

Introduction

This compound (GA mitochondrial matrix inhibitor) is a first-in-class, mitochondria-targeted small molecule inhibitor of the Heat Shock Protein-90 (Hsp90) family of molecular chaperones.[1][2] Its design is combinatorial, featuring an Hsp90 inhibitor, such as 17-AAG (17-allylamino-17-demethoxygeldanamycin), linked to a mitochondrial-targeting moiety, triphenylphosphonium.[1][3] This structure enables this compound to selectively accumulate within the mitochondria of tumor cells.[2][4] Cancer cells exhibit a unique dependency on mitochondrial chaperones, including Hsp90 and its homolog TNF Receptor-Associated Protein 1 (TRAP1), which are selectively enriched in tumor mitochondria compared to normal tissues.[1][5] This selective accumulation makes this compound a promising therapeutic agent that can disable key pathways for tumor maintenance with a favorable safety profile.[1][6] Preclinical studies have demonstrated its efficacy in a wide range of cancers, including prostate, glioma, melanoma, lung, colon, and breast cancer, and it is currently being evaluated in Phase I clinical trials.[2][6][7][8]

Core Mechanism of Action

This compound exerts its anticancer effects through a "mitochondriotoxic" mechanism of action, leading to catastrophic and irreversible mitochondrial dysfunction selectively in cancer cells.[4][9] The core mechanism involves the targeted inhibition of the ATPase activity of the mitochondrial Hsp90/TRAP1 chaperone pool.[4][5][10]

1. Inhibition of Mitochondrial Hsp90/TRAP1: this compound functions as an ATPase antagonist for Hsp90 and its homolog TRAP1, which are localized within the mitochondrial matrix and inner membrane.[4][10] These chaperones are critical for maintaining the stability and function of the mitochondrial proteome in cancer cells, regulating metabolic pathways, buffering reactive oxygen species (ROS), and preventing cell death.[1] By inhibiting their ATPase activity, this compound disrupts mitochondrial protein folding quality control.[5][10]

2. Induction of Mitochondrial Permeability Transition and Apoptosis: The inhibition of mitochondrial Hsp90/TRAP1 leads to the induction of the intrinsic pathway of apoptosis through the following steps:

-

Mitochondrial Permeability Transition (MPT): this compound triggers the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D-dependent manner.[3][9]

-

Collapse of Membrane Potential: This leads to a sudden and irreversible loss of the mitochondrial transmembrane potential (ΔΨm).[4][9][11]

-

Cytochrome c Release: The disruption of the outer mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3][4][9]

-

Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome and activates a cascade of caspases, leading to caspase-dependent apoptosis.[3][9]

This apoptotic pathway is initiated independently of the pro-apoptotic Bcl-2 proteins Bax and Bak.[9]

3. Inhibition of Bioenergetics and Biogenesis: Integrated analyses of RNA sequencing and reverse phase protein arrays (RPPA) in glioma cells have shown that this compound's antitumor activity also involves the inhibition of mitochondrial biogenesis and tumor bioenergetics.[6] It suppresses oxidative phosphorylation (OXPHOS) and activates the energy-sensing AMP-activated kinase (AMPK), further crippling the cell's energy supply.[6][12]

4. Induction of Mitophagy: At sub-lethal concentrations, this compound can induce a mitochondrial quality control pathway known as mitophagy.[13] The inhibition of mitochondrial Hsp90 leads to the accumulation of the kinase PINK1 on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin.[11][14] This initiates the ubiquitylation of mitochondrial surface proteins, tagging the damaged organelles for clearance by autophagy.[13][14]

5. Cell Cycle Arrest and DNA Damage: In glioma cells, this compound has been shown to block cell-cycle progression and induce DNA damage response pathways, contributing to its overall antitumor effect.[6]

Data Presentation

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line Panel/Type | Assay | Endpoint | Result | Citation |

| NCI 60-Cell Line Panel | Not Specified | Cell Growth Inhibition | All 60 cell lines showed at least a 50% reduction in cell growth. | [3] |

| Glioblastoma Cells | Cell Viability | Efficacy Comparison | 5- to 10-fold greater potency than the non-targeted Hsp90 inhibitor 17-AAG. | [3] |

| Prostate Cancer Cells (Hormone-refractory, drug-resistant, metastatic) | Cell Viability | Cytotoxicity | Effective killing of cancer cells at micromolar concentrations. | [3] |

| Human Glioma Cell Lines (17 primary, 6 TMZ-resistant) | Cell Proliferation/Apoptosis | Therapeutic Efficacy | This compound inhibited cell proliferation and induced apoptosis and cell death. | [6] |

| BRAF-driven Colorectal Carcinoma Cells | Apoptosis, Colony Formation | Therapeutic Efficacy | Induced apoptosis and inhibited colony formation. | [12] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Matrix | Value | Citation |

| Plasma Protein Binding | Human Plasma | 99.3% | [5][15] |

| Free Fraction | Human Plasma | 0.7% | [15] |

| Intrinsic Clearance (CLint) | Human Liver Microsomes | 3.3 ml/min/g of liver tissue | [5] |

| Half-life (t½) | Human Liver Microsomes | 16.7 min | [5] |

Experimental Protocols

Cell Viability and Metabolic Activity Assay (MTT Assay)

This protocol is based on methodologies described for prostate cancer cells.[9]

-

Cell Seeding: Plate prostate cancer cells (e.g., PC3, LNCaP) in 96-well plates at a desired density.

-

Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound or the control compound (e.g., 17-AAG) for a specified duration (e.g., 6 to 24 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Analysis of Apoptosis by Multiparametric Flow Cytometry

This protocol is based on methodologies described for assessing caspase activity and membrane integrity.[9]

-

Cell Treatment: Treat cancer cells with this compound or control compounds for the desired time.

-

Staining: Harvest the cells and stain with a fluorescently labeled pan-caspase inhibitor (e.g., from a CaspaTag kit) to detect cells with active caspases. Co-stain with a viability dye such as propidium (B1200493) iodide (PI) to identify cells that have lost plasma membrane integrity.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations:

-

Live cells (Caspase-negative, PI-negative)

-

Early apoptotic cells (Caspase-positive, PI-negative)

-

Late apoptotic/necrotic cells (Caspase-positive, PI-positive)

-

Cytochrome c Release from Isolated Mitochondria

This protocol is based on methodologies used to demonstrate this compound's direct effect on mitochondria.[4]

-

Mitochondrial Isolation: Isolate mitochondria from cancer cells (e.g., HeLa cells) using differential centrifugation.

-

Treatment: Incubate the isolated mitochondria with increasing concentrations of this compound, control compounds (e.g., 17-AAG), or a positive control for mPTP opening (e.g., calcium).

-

Separation: After incubation (e.g., 3 hours), centrifuge the samples to pellet the mitochondria.

-

Western Blotting: Carefully collect the supernatant (containing released proteins) and the mitochondrial pellet. Analyze both fractions for the presence of cytochrome c using SDS-PAGE and Western blotting with a specific anti-cytochrome c antibody. An increase of cytochrome c in the supernatant indicates its release from the mitochondria.

Measurement of Mitochondrial Respiration (Seahorse Assay)

This protocol is based on methodologies used to assess tumor bioenergetics.[6]

-

Cell Seeding: Plate glioma cells onto a Seahorse XF Cell Culture Microplate.

-

Treatment: Treat cells with this compound for a predetermined time.

-

Assay Preparation: Wash the cells and replace the medium with Seahorse XF Assay Medium.

-

Mito Stress Test: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR). Perform a "Mito Stress Test" by sequentially injecting mitochondrial inhibitors:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP production, and spare respiratory capacity.

Visualizations: Signaling Pathways and Workflows

Caption: this compound-induced apoptotic signaling pathway in cancer cells.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 3. wistar.org [wistar.org]

- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Facebook [cancer.gov]

- 12. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. apps.dtic.mil [apps.dtic.mil]

The Molecular Target of Gamitrinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib is a novel, first-in-class small molecule inhibitor that selectively targets the mitochondrial pool of Heat Shock Protein 90 (Hsp90) and its homolog, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1][2][3] By specifically accumulating within the mitochondria of tumor cells, this compound acts as an ATPase antagonist, disrupting the crucial chaperone functions of Hsp90/TRAP1 in maintaining mitochondrial protein homeostasis.[4][5] This targeted inhibition triggers a cascade of events including the mitochondrial permeability transition, loss of organelle membrane potential, release of cytochrome c, and ultimately, caspase-dependent apoptosis.[4][6][7] This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.

Introduction: Targeting a Spatially Distinct Chaperone Network

The molecular chaperone Hsp90 is a key regulator of cellular proteostasis, responsible for the folding, stability, and activity of a vast array of client proteins, many of which are critical for cancer cell proliferation, survival, and adaptation. While conventional Hsp90 inhibitors have shown promise, their clinical efficacy has been modest, potentially due to their inability to target a protected pool of Hsp90 localized within the mitochondria of tumor cells.[6]

This compound was designed to overcome this limitation. It features a combinatorial structure consisting of an Hsp90 ATPase inhibitory backbone, derived from 17-allylamino-geldanamycin (17-AAG), conjugated to a mitochondriotropic moiety, such as triphenylphosphonium (TPP) or tandem repeats of cyclic guanidinium.[5][8] This design facilitates the selective accumulation of this compound within the mitochondrial matrix, where it can engage its molecular targets.[5]

The Molecular Target: Mitochondrial Hsp90 and TRAP1

The primary molecular target of this compound is the population of Hsp90 chaperones residing within the mitochondria, including Hsp90 itself and its paralog, TRAP1.[1][2][3] In contrast to their cytosolic counterparts, mitochondrial Hsp90 and TRAP1 play specialized roles in maintaining mitochondrial integrity and function. They are integral to the folding and stability of key proteins involved in oxidative phosphorylation and the regulation of the mitochondrial permeability transition pore (mPTP).

In cancer cells, there is a notable enrichment of Hsp90 and TRAP1 within the mitochondria compared to normal tissues.[1][3] This differential expression provides a therapeutic window for this compound, allowing for selective targeting of tumor cell mitochondria while sparing normal cells.

Mechanism of Action: A Mitochondriotoxic Cascade

This compound exerts its anticancer effects through a direct "mitochondriotoxic" mechanism of action.[5][6] By inhibiting the ATPase activity of mitochondrial Hsp90/TRAP1, this compound disrupts their chaperone function, leading to a catastrophic loss of mitochondrial protein quality control.[2][4][5] This initiates a rapid and irreversible sequence of events culminating in apoptotic cell death.

The key steps in this compound's mechanism of action are:

-

Inhibition of ATPase Activity : this compound binds to the ATP binding pocket in the N-terminal domain of mitochondrial Hsp90/TRAP1, preventing ATP hydrolysis, a critical step in the chaperone cycle.[5]

-

Induction of Mitochondrial Permeability Transition : The inhibition of Hsp90/TRAP1 leads to the opening of the mitochondrial permeability transition pore (mPTP), a multi-protein complex in the inner mitochondrial membrane.[4]

-

Loss of Mitochondrial Membrane Potential (ΔΨm) : The opening of the mPTP causes a sudden collapse of the mitochondrial inner membrane potential.[4][6]

-

Cytochrome c Release : The disruption of the outer mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[4][6][7]

-

Activation of Caspase Cascade : In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic apoptotic pathway. Caspase-9 then activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[6]

This direct and rapid induction of mitochondrial apoptosis distinguishes this compound from conventional Hsp90 inhibitors that primarily induce a delayed, cytostatic effect through the degradation of cytosolic client proteins.[6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Anticancer Activity of this compound Variants (GI50 Values)

| Cell Line Type | G-G4 (mol/L) | G-TPP (mol/L) |

| Colon Cancer | 7.68 x 10⁻⁷ - 2.81 x 10⁻⁶ | 3.59 x 10⁻⁷ - 2.91 x 10⁻⁵ |

| Breast Cancer | 4.62 x 10⁻⁷ - 2.64 x 10⁻⁶ | 1.60 x 10⁻⁷ - 3.38 x 10⁻⁶ |

| Melanoma | 4.89 x 10⁻⁷ - 3.22 x 10⁻⁶ | 3.61 x 10⁻⁷ - 2.79 x 10⁻⁶ |

Data represents the concentration required for 50% inhibition of tumor growth in the NCI 60-cell line screen.[4]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | IC50 Range (µM) |

| General (NCI 60-cell line screen) | 0.16 - 29 |

| Colon Adenocarcinoma | 0.35 - 29 |

| Breast Adenocarcinoma | 0.16 - 3.3 |

| Melanoma | 0.36 - 2.7 |

IC50 values represent the concentration of this compound that inhibits 50% of cell viability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.

Mitochondrial Isolation

This protocol describes the isolation of a crude mitochondrial fraction from cultured cells.

-

Cell Harvesting : Collect approximately 5 x 10⁷ cells by centrifugation at 600 x g for 10 minutes at 4°C.

-

Cell Lysis : Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.6, 5 mM EDTA, and protease inhibitors). Homogenize the cells using a Dounce homogenizer.

-

Differential Centrifugation :

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.

-

-

Final Preparation : Resuspend the mitochondrial pellet in a suitable buffer for downstream applications. Determine protein concentration using a standard protein assay.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.

-

Preparation :

-

Isolate mitochondria as described in section 5.1.

-

Resuspend 100 µg of isolated mitochondria in a sucrose-based buffer (e.g., 0.2 M sucrose, 10 mM Tris-MOPS, pH 7.4, 5 mM succinate, 1 mM Pi, 2 µM rotenone, 10 µM EGTA-Tris).

-

Add TMRM to a final concentration of 0.1 µmol/L and incubate.

-

-

Measurement :

-

Monitor fluorescence intensity using a fluorometer with excitation at 549 nm and emission at 575 nm.

-

Allow the fluorescence to stabilize to establish the baseline for a fully polarized state.

-

Add this compound (e.g., 0.4 µmol/L G-TPP) and continuously record the change in fluorescence.

-

As a control for a fully depolarized state, add 2 mmol/L CaCl₂ at the end of the experiment.

-

-

Data Analysis : Plot the changes in fluorescence intensity as a ratio between the maximum (fully polarized) and minimum (fully depolarized) membrane potential.

Cytochrome c Release Assay

This protocol describes the detection of cytochrome c release from isolated mitochondria into the supernatant via Western blotting.

-

Treatment of Isolated Mitochondria :

-

Incubate isolated mitochondria (as prepared in section 5.1) with increasing concentrations of this compound for 30 minutes.

-

-

Separation of Mitochondrial and Supernatant Fractions :

-

Centrifuge the samples at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.

-

Carefully collect the supernatant, which contains the released proteins.

-

Resuspend the mitochondrial pellet in a suitable lysis buffer.

-

-

Western Blotting :

-

Separate proteins from both the supernatant and the mitochondrial pellet fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Include loading controls for both the mitochondrial fraction (e.g., COX-IV) and the cytosolic fraction (e.g., Ran) to ensure proper fractionation.[9]

-

Cell Viability and Apoptosis Assays

-

Cell Viability (MTT Assay) :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 6, 24, 48 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Apoptosis (Flow Cytometry) :

-

Treat cells with this compound as desired.

-

Harvest the cells and stain with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits mitochondrial Hsp90/TRAP1, leading to apoptosis.

Experimental Workflow for Assessing this compound's Mitochondrial Effects

Caption: Workflow for evaluating this compound's effects on cancer cells.

Conclusion

This compound represents a novel and highly specific approach to cancer therapy by targeting a spatially and functionally distinct pool of Hsp90 chaperones within the mitochondria of tumor cells. Its molecular target, the mitochondrial Hsp90/TRAP1 chaperone machinery, is critical for maintaining mitochondrial integrity and suppressing apoptosis in cancer. By inhibiting the ATPase activity of these chaperones, this compound triggers a rapid and potent mitochondriotoxic cascade, leading to efficient tumor cell killing. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent, and its unique mechanism of action offers the potential for overcoming resistance to conventional anticancer drugs. A first-in-human Phase I clinical trial of this compound is currently ongoing for patients with advanced cancers.

References

- 1. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. aacrjournals.org [aacrjournals.org]

- 5. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical characterization of mitochondria-targeted small molecule hsp90 inhibitors, gamitrinibs, in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

Gamitrinib: A Technical Guide to its Structure and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib is a novel, first-in-class, mitochondria-targeted heat shock protein 90 (Hsp90) inhibitor with potent anti-cancer activity. Its unique design allows for selective accumulation within the mitochondria of tumor cells, leading to a "mitochondriotoxic" mechanism of action that induces rapid apoptosis while sparing normal tissues. This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure

This compound possesses a combinatorial structure, ingeniously designed for targeted mitochondrial delivery and potent Hsp90 inhibition.[1][2] This modular design consists of three key components:

-

Hsp90 Inhibitory Backbone: The core of this compound is derived from the well-characterized Hsp90 inhibitor, 17-(allylamino)-17-demethoxygeldanamycin (17-AAG). This benzoquinone ansamycin (B12435341) backbone is responsible for binding to the ATP pocket of Hsp90 and inhibiting its chaperone function.[1]

-

Linker Region: A linker is attached at the C17 position of the 17-AAG backbone. This linker serves to connect the Hsp90 inhibitory moiety to the mitochondrial targeting group.

-

Mitochondrial Targeting Moiety: This component directs the entire molecule to the mitochondrial matrix. Two primary types of mitochondrial targeting moieties have been utilized in the development of Gamitrinibs:

-

Triphenylphosphonium (TPP): A lipophilic cation that readily accumulates within the mitochondria due to the negative mitochondrial membrane potential. The TPP-containing variant is often referred to as this compound-TPP.[2]

-

Guanidinium (B1211019) Repeats: Tandem repeats of cyclic guanidinium groups (from one to four, designated as G1 to G4) also serve as effective mitochondrial targeting signals.[1]

-

The general chemical structure of this compound can be represented as: 17-AAG - Linker - Mitochondrial Targeting Moiety .

The IUPAC name for a common variant, this compound-TPP, is 6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium.

Quantitative Data

The following tables summarize the key quantitative data for this compound-TPP.

Table 1: Physicochemical Properties of Clinical-Grade this compound-TPP

| Property | Value | Reference |

| Molecular Formula | C₅₂H₆₅F₆N₃O₈P₂ | [2] |

| Molecular Weight | 1036.03 g/mol | [2] |

| Appearance | Purple solid | [2] |

| Purity (by UPLC) | >99.5% | [2] |

| Crystallinity | Crystalline (by X-ray powder diffraction) | [2] |

| Water Content (Karl Fischer) | 0.7% | [2] |

Table 2: Analytical Characterization of Clinical-Grade this compound-TPP

| Analytical Method | Conditions/Solvent | Observation | Reference |

| ¹H NMR | 500 MHz, DMSO-d₆ | Consistent with structure | [2] |

| ¹³C NMR | 125 MHz, DMSO-d₆ | Consistent with structure | [2] |

| ¹⁹F NMR | 282 MHz, DMSO-d₆ | Consistent with structure | [2] |

| Mass Spectrometry | LC-MS/MS | Used for quantification in plasma samples | [2] |

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that involves the preparation of the key building blocks followed by their conjugation. The detailed experimental protocols have been reported in the supplemental data of the publication by Kang et al. in the Journal of Clinical Investigation (doi:10.1172/JCI37613DS1).[1] The general synthetic workflow is outlined below.

Synthesis of 17-(allylamino)-17-demethoxygeldanamycin (17-AAG)

The synthesis of the Hsp90 inhibitory backbone, 17-AAG, starts from the natural product geldanamycin.

Experimental Protocol:

-

Reaction Setup: Geldanamycin is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), under an inert atmosphere.

-

Nucleophilic Substitution: An excess of allylamine (B125299) is added to the solution. The reaction proceeds via a nucleophilic substitution at the C17 position of geldanamycin, displacing the methoxy (B1213986) group.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the product is purified using standard techniques such as precipitation, filtration, and chromatography to yield 17-AAG.

Synthesis of the Linker and Mitochondrial Targeting Moiety

The synthesis of the linker and the mitochondrial targeting moiety is performed separately. For this compound-TPP, a common linker is a hexylamine (B90201) chain attached to the triphenylphosphonium cation.

Experimental Protocol for (6-aminohexyl)triphenylphosphonium bromide:

-

Starting Materials: The synthesis typically starts with a bifunctional linker, such as 6-bromohexylamine.

-

Phosphonium Salt Formation: The bromo-terminated end of the linker is reacted with triphenylphosphine (B44618) in a suitable solvent. This results in the formation of the triphenylphosphonium salt.

-

Purification: The resulting (6-aminohexyl)triphenylphosphonium bromide is purified by crystallization or chromatography.

Conjugation of 17-AAG to the Mitochondrial Targeting Moiety

The final step in the synthesis of this compound is the conjugation of the 17-AAG backbone to the linker-mitochondrial targeting moiety.

Experimental Protocol:

-

Reaction Setup: 17-AAG and the amino-functionalized mitochondrial targeting moiety (e.g., (6-aminohexyl)triphenylphosphonium bromide) are dissolved in an appropriate solvent.

-

Coupling Reaction: The amino group of the linker displaces the allylamino group at the C17 position of 17-AAG. This reaction may require the presence of a base and elevated temperatures.

-

Purification: The final this compound product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Signaling Pathway and Mechanism of Action

This compound exerts its potent anti-cancer effects by specifically targeting the Hsp90 chaperone network within the mitochondria.

Diagram of this compound's Signaling Pathway:

Caption: this compound's mechanism of action.

Mechanism Explained:

-

Cellular Uptake and Mitochondrial Accumulation: this compound readily crosses the cell membrane and, due to its mitochondrial targeting moiety, accumulates to high concentrations within the mitochondrial matrix.

-

Inhibition of Mitochondrial Hsp90 (TRAP1): Inside the mitochondria, this compound binds to and inhibits the ATPase activity of mitochondrial Hsp90, including its homolog TRAP1 (TNF Receptor-Associated Protein 1).

-

Induction of Mitochondrial Permeability Transition: Inhibition of mitochondrial Hsp90 leads to the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D-dependent manner.

-

Mitochondrial Dysfunction: The opening of the mPTP results in the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.

-

Activation of Apoptosis: Cytosolic cytochrome c activates the caspase cascade, starting with caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death (apoptosis).

Experimental Workflows

General Synthetic Workflow

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its innovative design, which combines a potent Hsp90 inhibitor with a mitochondrial targeting moiety, allows for a highly specific and effective mechanism of action. This technical guide has provided a comprehensive overview of the structure, synthesis, and signaling pathways of this compound, offering valuable insights for researchers and drug development professionals seeking to explore and expand upon this promising class of anti-cancer agents. Further research into optimizing the linker and targeting moieties could lead to the development of even more potent and selective this compound analogs.

References

Gamitrinib-Induced Apoptosis: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib, a potent and selective mitochondrial-targeted heat shock protein 90 (Hsp90) inhibitor, has emerged as a promising anti-cancer agent. By specifically targeting the mitochondrial chaperone TRAP1 (TNF receptor-associated protein-1), this compound disrupts mitochondrial proteostasis, leading to a cascade of events culminating in apoptotic cell death. This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction

The aberrant bioenergetics and enhanced survival signaling of cancer cells are critically dependent on mitochondrial function. Within the mitochondria of tumor cells, there is a selective accumulation of molecular chaperones, including Hsp90 and its homolog TRAP1.[1][2] These chaperones are essential for maintaining the integrity and function of the mitochondrial proteome, thereby promoting tumor cell survival and resistance to therapy.[2]

This compound (GA mitochondrial matrix inhibitor) is a rationally designed molecule that couples the Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) with a triphenylphosphonium (TPP) moiety, which directs its accumulation within the mitochondrial matrix.[1] This targeted delivery allows for the specific inhibition of mitochondrial Hsp90 chaperones like TRAP1, while sparing their cytosolic counterparts.[3] This specificity minimizes off-target effects and enhances the therapeutic window.[4] Inhibition of TRAP1 by this compound triggers a potent "mitochondriotoxic" effect, initiating the intrinsic pathway of apoptosis.[5]

Mechanism of Action: The Core Apoptotic Pathway

This compound's primary mechanism of action involves the direct inhibition of the ATPase activity of mitochondrial Hsp90/TRAP1.[6] This inhibition disrupts the proper folding and stability of a multitude of client proteins within the mitochondria, leading to proteotoxic stress and the initiation of a pro-apoptotic signaling cascade.

The key events in the this compound-induced apoptosis pathway are:

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: Inhibition of TRAP1 leads to the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This event is often dependent on Cyclophilin D (CypD).[5][7]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP causes a rapid and irreversible collapse of the mitochondrial inner membrane potential.[5][8][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The dysfunction of the inner membrane leads to the permeabilization of the outer mitochondrial membrane.[10][11]

-

Release of Pro-Apoptotic Factors: MOMP results in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[5][8][9]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7.[4][12]

-

Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Interestingly, in some cancer cell models, this compound-induced apoptosis has been shown to occur independently of the pro-apoptotic Bcl-2 family members Bax and Bak, which are typically considered essential for MOMP.[5][9]

At sublethal concentrations, this compound can also induce the mitochondrial unfolded protein response (mitoUPR) and PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria.[13][14]

Quantitative Data

The anti-cancer efficacy of this compound has been demonstrated across a wide range of cancer cell lines. The following tables summarize key quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, from various studies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| M059K | Glioma | ~2.5 | 72 hours | [3] |

| LN229 | Glioma | ~2.5 | 72 hours | [3] |

| PC3 | Prostate Cancer | ~5-10 | 24 hours | [9] |

| C4-2B | Prostate Cancer | ~5-10 | 24 hours | [9] |

| H460 | Lung Cancer | ~5 | 24 hours | [15] |

| SKBr3 | Breast Cancer | ~10 | 24 hours | [16] |

| Various | NCI-60 Panel | 0.16 - 29 | Not Specified | [2] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Reference |

| PC3 | Prostate Cancer | 10 | Increased caspase activity and loss of plasma membrane integrity at 24h | [5] |

| H460 | Lung Cancer | Not Specified | Rapid loss of mitochondrial membrane potential and pronounced effector caspase activity | [15] |

| Patient-derived Glioblastoma | Glioblastoma | 15-20 | Cell death with hallmarks of mitochondrial apoptosis within 16h | [4] |

Table 2: Pro-Apoptotic Effects of this compound at Specific Concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the this compound-induced apoptosis pathway.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000–5,000 cells per well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with titrated doses of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.[3][4]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).[3]

Apoptosis and Cell Death Assay (Flow Cytometry with Annexin V and Propidium Iodide)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.[3]

-

Cell Washing: Wash the cells once with cold 1x PBS.[3]

-

Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-fluorochrome conjugate and Propidium Iodide (PI) according to the manufacturer's instructions.[3][17]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Acquire at least 10,000 events per sample.[3]

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis for Apoptosis Markers

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Cytochrome c, Bcl-2 family members) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound-induced apoptosis and a typical experimental workflow.

Caption: this compound-induced mitochondrial apoptosis pathway.

Caption: Workflow for assessing this compound's apoptotic effects.

Conclusion

This compound represents a novel and targeted approach to cancer therapy by exploiting the unique mitochondrial biology of tumor cells. Its ability to selectively inhibit mitochondrial Hsp90/TRAP1 triggers a rapid and potent apoptotic response. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for its continued development and potential clinical application. This guide provides a foundational resource for researchers and drug development professionals working to advance our understanding and application of this compound in the fight against cancer. A phase I clinical trial of this compound in patients with advanced cancer has been initiated, underscoring its therapeutic potential.[18]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. wistar.org [wistar.org]

- 8. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

The Dichotomous Role of Mitochondrial Hsp90 (TRAP1) in Cancer: A Technical Guide for Researchers

Executive Summary

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial paralog of the Hsp90 molecular chaperone family, has emerged as a critical regulator of mitochondrial homeostasis and a key player in cancer biology.[1][2] Its expression is frequently dysregulated in malignant tissues, where it orchestrates a complex and often contradictory set of cellular processes spanning metabolic reprogramming, apoptosis, and drug resistance.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of TRAP1 in oncology, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and therapeutic development. While often viewed as an oncogene, TRAP1 can also function as a tumor suppressor, a duality that appears to be highly context- and tumor-type-dependent.[1][3] Understanding this intricate biology is paramount for the successful therapeutic targeting of TRAP1 in cancer.

TRAP1 Expression and Prognostic Significance in Human Cancers

TRAP1 expression is aberrantly regulated in a wide array of human cancers. While frequently overexpressed, its levels are notably decreased in certain malignancies, correlating with varied clinical outcomes. This section summarizes the quantitative data on TRAP1 expression and its prognostic implications.

Table 1: Quantitative Analysis of TRAP1 Expression in Human Cancers

| Cancer Type | Expression Status | Quantitative Data | Correlation with Clinicopathological Features | Prognostic Significance | References |

| Colorectal Carcinoma (CRC) | Upregulated | Upregulated in 63-79% of cases.[4][5] | Positively correlated with advanced pathological T stage and lymph node metastasis.[1][3] | High expression associated with poor overall survival.[3][5] | [1][3][4][5] |

| Breast Cancer | Upregulated | Aberrantly upregulated in tumors compared to adjacent normal tissues. | Inversely correlated with tumor grade. | High expression associated with resistance to anthracyclines and paclitaxel.[4][6] | [4][6][7] |

| Prostate Cancer | Upregulated | Abundantly expressed in localized and metastatic prostate cancers; largely undetectable in normal prostate. | --- | Potential molecular target in localized and metastatic disease.[6] | [6][8] |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Highly expressed in lung carcinoma cell lines compared to normal lung fibroblasts. | --- | High expression associated with an increased risk of disease recurrence.[3][9] | [3][9] |

| Glioblastoma | Upregulated | Highly expressed in glioblastoma. | --- | --- | [8] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | Significantly higher expression in ESCC tissues than in adjacent normal tissues. | Inversely proportional to the degree of differentiation. | High expression correlated with poor prognosis.[1] | [1][6] |

| Kidney Cancer | Upregulated | Substantial increase in TRAP1 expression in kidney cancer tissues compared with normal tissues. | Closely related to lymph node metastasis and clinical stage. | Associated with patient prognosis.[1] | [1] |

| Ovarian Cancer | Downregulated | High rate of TRAP1 gene deletion in high-grade serous ovarian cancer. | High expression correlated with favorable chemotherapy response. | High expression showed a positive impact on overall survival.[1][4] | [1][4] |

| Cervical Cancer | Downregulated | Significant inverse correlation between TRAP1 expression and tumor stage. | --- | --- | [1][3] |

| Bladder Cancer | Downregulated | Significant inverse correlation between TRAP1 expression and tumor stage. | --- | --- | [1][3] |

| Clear Cell Renal Cell Carcinoma | Downregulated | Significant inverse correlation between TRAP1 expression and tumor stage. | --- | --- | [1][3] |

Core Functions of TRAP1 in Cancer Biology

TRAP1's influence on tumorigenesis is multifaceted, impacting cellular metabolism, survival signaling, and therapeutic resistance.

Metabolic Reprogramming: The Warburg Effect and Oxidative Phosphorylation

TRAP1 is a central figure in the metabolic reprogramming of cancer cells, capable of influencing the switch between aerobic glycolysis (the Warburg effect) and oxidative phosphorylation (OXPHOS).[1][10] This dual regulatory capacity appears to be context-dependent.[3]

-

Promotion of the Warburg Effect: In many cancer types, TRAP1 promotes a glycolytic phenotype by inhibiting the activity of succinate (B1194679) dehydrogenase (SDH), the complex II of the electron transport chain.[11] This leads to the accumulation of succinate, which in turn stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor driving glycolysis and angiogenesis.[11][12]

-

Enhancement of OXPHOS: Conversely, in some tumors, particularly those that rely on OXPHOS for energy production, TRAP1 can support mitochondrial respiration.[8][10] It has been shown to interact with and regulate the activity of other respiratory chain complexes, including complex IV.[2] This function may be crucial for cancer cell survival under nutrient-limiting conditions.[8]

Apoptosis Regulation and the Mitochondrial Permeability Transition Pore (mPTP)

A key anti-apoptotic function of TRAP1 is its ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the intrinsic apoptotic pathway.[13][14]

TRAP1 forms a complex with cyclophilin D (CypD), a key regulator of the mPTP.[15] By interacting with CypD, TRAP1 prevents its pro-pore opening activity, thereby maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors like cytochrome c.[15][16] This protective mechanism contributes significantly to the survival of cancer cells under stress conditions.

Drug Resistance

The upregulation of TRAP1 is frequently associated with resistance to a variety of chemotherapeutic agents, including cisplatin, 5-fluorouracil, oxaliplatin, and irinotecan.[1][17] Its anti-apoptotic function and its role in maintaining mitochondrial homeostasis are central to this chemoresistance. Inhibition of TRAP1 has been shown to re-sensitize resistant cancer cells to these drugs.[1][17]

Key Signaling Pathways and Molecular Interactions

TRAP1's functions are mediated through its interaction with a network of client proteins and its integration into key signaling pathways.

TRAP1 Signaling Networks

Caption: Key signaling pathways regulated by TRAP1 in cancer.

TRAP1 Client Proteins and Interactors

TRAP1's chaperone activity is central to its function, and it interacts with a range of client proteins within the mitochondria to maintain proteostasis and regulate their activity.

Table 2: Key TRAP1 Client Proteins and Interactors in Cancer

| Protein | Function | Consequence of Interaction with TRAP1 | References |

| Succinate Dehydrogenase (SDH) | Component of electron transport chain complex II and the Krebs cycle. | Inhibition of SDH activity, leading to succinate accumulation and HIF-1α stabilization. | [11] |

| Cyclophilin D (CypD) | Regulator of the mitochondrial permeability transition pore (mPTP). | Inhibition of CypD's pro-mPTP opening activity, leading to apoptosis resistance. | [15][16] |

| c-Src | Tyrosine kinase involved in cell proliferation, survival, and migration. | Regulation of mitochondrial c-Src activity, influencing OXPHOS. | [10] |

| PINK1 | Serine/threonine kinase involved in mitochondrial quality control. | TRAP1 is phosphorylated by PINK1, which is important for its anti-apoptotic function. | [16] |

| BRAF | Serine/threonine kinase in the MAPK/ERK signaling pathway. | TRAP1 is a downstream effector of the BRAF cytoprotective pathway. | [6] |

| Sorcin | Calcium-binding protein. | Interaction may contribute to the regulation of apoptosis and chemoresistance. | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of TRAP1 in cancer.

Co-Immunoprecipitation (Co-IP) for TRAP1 and Client Proteins

This protocol is for the identification of proteins that interact with TRAP1 in cancer cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-TRAP1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cancer cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-TRAP1 antibody or control IgG overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against TRAP1 and the suspected interacting protein.

-

Seahorse XF Analysis of Cellular Respiration and Glycolysis

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively, in cancer cells with modulated TRAP1 expression.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

-

Cancer cells with manipulated TRAP1 expression (e.g., siRNA knockdown or overexpression)

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

-

-

Cartridge Hydration:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

-

Assay Preparation:

-

Replace the cell culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

-

Mito Stress Test:

-

Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Place the microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

-

Glycolysis Stress Test:

-

Load the injection ports with glucose, oligomycin, and 2-DG.

-

Run the Glycolysis Stress Test protocol.

-

-

Data Analysis:

-

Analyze the OCR and ECAR data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol assesses the binding of a compound to TRAP1 in intact cells by measuring changes in its thermal stability.

Materials:

-

Cancer cells

-

Test compound and vehicle control (e.g., DMSO)

-

PBS

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Compound Treatment:

-

Treat cells with the test compound or vehicle for a specified time.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

-

-

Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

-

Centrifugation:

-

Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.

-

-

Analysis:

-

Analyze the soluble fractions by Western blotting using an anti-TRAP1 antibody.

-

Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

-

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol uses the calcein-AM/CoCl2 quenching method to assess mPTP opening.

Materials:

-

Calcein-AM

-

CoCl2

-

Ionomycin (positive control)

-

HBSS or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Loading:

-

Incubate cells with calcein-AM, which is converted to fluorescent calcein (B42510) in the cytoplasm and mitochondria.

-

-

Quenching:

-

Add CoCl2, which quenches the cytosolic calcein fluorescence but cannot enter the mitochondria unless the mPTP opens.

-

-

Induction of mPTP Opening:

-

Treat cells with an agent that induces mPTP opening (e.g., a calcium ionophore like ionomycin).

-

-

Fluorescence Measurement:

-

Measure the mitochondrial calcein fluorescence. A decrease in fluorescence indicates mPTP opening and the entry of CoCl2 into the mitochondrial matrix.

-

Caspase Activity Assay

This protocol measures the activity of executioner caspases (e.g., caspase-3/7) as an indicator of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer

-

Cancer cells with modulated TRAP1 expression

Procedure:

-

Cell Treatment:

-

Induce apoptosis in cells (e.g., with a chemotherapeutic agent).

-

-

Assay Reagent Addition:

-

Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

-

-

Incubation:

-

Incubate at room temperature for 1-2 hours.

-

-

Luminescence Measurement:

-

Measure the luminescence, which is proportional to the amount of active caspase-3/7.

-

siRNA-mediated Knockdown of TRAP1

This protocol describes the transient silencing of TRAP1 expression in cancer cells.

Materials:

-

TRAP1-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX (or similar transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

Cancer cells

Procedure:

-

siRNA-Lipofectamine Complex Formation:

-

Dilute siRNA in Opti-MEM.

-

Dilute Lipofectamine RNAiMAX in Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine and incubate for 5-20 minutes at room temperature.

-

-

Transfection:

-

Add the siRNA-lipofectamine complexes to cells seeded in culture plates.

-

-

Incubation:

-

Incubate the cells for 24-72 hours.

-

-

Validation:

-

Harvest the cells and validate the knockdown efficiency by Western blotting or qRT-PCR.

-

CRISPR-Cas9 Mediated Knockout of TRAP1

This protocol outlines the generation of stable TRAP1 knockout cancer cell lines.

Materials:

-

Lentiviral or plasmid vectors expressing Cas9 and a TRAP1-targeting sgRNA

-

Packaging plasmids (for lentivirus production)

-

HEK293T cells (for lentivirus production)

-

Polybrene

-

Puromycin or other selection antibiotic

Procedure:

-

sgRNA Design and Cloning:

-

Design and clone a TRAP1-specific sgRNA into a suitable vector.

-

-

Lentivirus Production (if applicable):

-

Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids.

-

Harvest the lentiviral particles.

-

-

Transduction/Transfection:

-

Transduce or transfect the target cancer cells with the CRISPR-Cas9 components.

-

-

Selection:

-

Select for successfully transduced/transfected cells using an appropriate antibiotic.

-

-

Single-Cell Cloning:

-

Isolate single cells to generate clonal populations.

-

-

Validation:

-

Expand the clones and validate the knockout by Western blotting and genomic DNA sequencing.

-

Visualizing Experimental Workflows and Logical Relationships

Caption: Workflow for investigating the functional role of TRAP1.

Conclusion and Future Directions

Mitochondrial Hsp90, TRAP1, is a pivotal and complex regulator of cancer cell biology. Its dichotomous role as both an oncogene and a tumor suppressor underscores the need for a nuanced understanding of its function in different tumor contexts. The data and protocols presented in this guide provide a framework for researchers to further dissect the intricate mechanisms by which TRAP1 influences cancer progression. Future research should focus on identifying the specific determinants that dictate TRAP1's functional switch, exploring the broader TRAP1 interactome, and developing selective TRAP1 inhibitors that can be translated into effective cancer therapies. The development of such targeted agents holds the promise of exploiting the metabolic and survival dependencies of cancer cells on this critical mitochondrial chaperone.

References

- 1. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRAP1 protein signature predicts outcome in human metastatic colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRAP1 TNF receptor associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial oxidative phosphorylation TRAP(1)ped in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bmbreports.org [bmbreports.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Gamitrinib's Disruption of Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib, a mitochondrial-targeted Hsp90 inhibitor, has emerged as a potent anti-cancer agent due to its unique "mitochondriotoxic" mechanism of action.[1] This technical guide provides an in-depth analysis of this compound's effect on mitochondrial membrane potential, a critical event in its induction of apoptosis. By selectively accumulating in the mitochondria of tumor cells, this compound inhibits the function of mitochondrial Hsp90 (mtHsp90), leading to a rapid and irreversible collapse of the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.[1][2] This document consolidates quantitative data from preclinical studies, details the experimental protocols used to assess these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP synthesis. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and a critical step in the initiation of apoptosis.[3] this compound, a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) mitochondrial targeting moiety, is designed to specifically inhibit the activity of Hsp90 chaperones within the mitochondria, such as TRAP1.[4][5][6] Unlike its non-targeted counterpart, 17-AAG, this compound's targeted delivery results in a potent and selective disruption of mitochondrial function in cancer cells, which often exhibit an enrichment of Hsp90 in their mitochondria compared to normal tissues.[1][7] This targeted approach minimizes off-target effects in the cytosol and enhances the therapeutic window.[1][8]

Quantitative Analysis of this compound's Effect on Mitochondrial Membrane Potential

The following tables summarize the quantitative data on the effect of various this compound variants on mitochondrial membrane potential and cell viability across different cancer cell lines.

Table 1: Effect of Gamitrinibs on Mitochondrial Membrane Potential and Cell Viability

| Cell Line | This compound Variant | Concentration | Effect on Mitochondrial Membrane Potential | Viability Assay | IC50 | Reference |

| H460 (Lung Adenocarcinoma) | This compound-G3 | ~5-10 µM | Concentration-dependent loss | MTT Assay | ~5 µM (3h) | [1] |

| H460 (Lung Adenocarcinoma) | This compound-G4 | ~5-10 µM | Rapid and complete loss in the whole tumor cell population | MTT Assay | ~5 µM (3h) | [1] |

| PC3 (Prostate Cancer) | G-TPP | Not specified | Rapid and complete loss | Not specified | Not specified | [2] |

| RM1 (Mouse Prostate Cancer) | This compound | Not specified | Nearly complete loss | Not specified | Not specified | [9] |

| HeLa (Cervical Cancer) | G-TPP | 10 µM | Partial depolarization (compared to 10 µM CCCP) | JC-10 Assay | Not applicable | [5] |

| HeLa (Cervical Cancer) | G-TPP | 30 µM | Not fully depolarized (compared to 10 µM CCCP) | JC-10 Assay | Not applicable | [5] |

| Glioblastoma Cell Lines | This compound TPP | 15-20 µM | Loss of organelle inner membrane potential | MTT Assay | Not specified | [3] |

Table 2: Comparative Efficacy of this compound and Non-Targeted Hsp90 Inhibitors

| Cell Line | Compound | Concentration | Effect on Mitochondrial Membrane Potential | Reference |

| H460 (Lung Adenocarcinoma) | 17-AAG | Not specified | Ineffective in inducing loss of mitochondrial membrane potential | [1] |

| PC3 (Prostate Cancer) | 17-AAG | Not specified | No effect on mitochondrial membrane potential | [2][10] |

| RM1 (Mouse Prostate Cancer) | 17-AAG | Not specified | No effect on mitochondrial membrane potential | [9] |

Signaling Pathway of this compound-Induced Mitochondrial Depolarization

This compound's mechanism of action culminates in the induction of the mitochondrial permeability transition pore (mPTP), a critical event leading to the collapse of the mitochondrial membrane potential.

Caption: this compound's signaling pathway leading to apoptosis.

Experimental Protocols

The assessment of mitochondrial membrane potential is crucial for evaluating the efficacy of mitochondriotoxic agents like this compound. The following are detailed methodologies for commonly used assays.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.

-

Principle: In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[11] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

-

Protocol:

-

Cell Culture: Plate cells in a 6-, 12-, or 24-well plate and culture overnight.

-

Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. A positive control for depolarization, such as CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 5-50 µM for 15-30 minutes, should be included.[11]

-

Staining:

-

Prepare a 1-10 µM JC-1 working solution in cell culture medium.

-

Remove the treatment medium and add the JC-1 working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing: Aspirate the staining solution and wash the cells with an assay buffer (e.g., PBS).

-

Analysis:

-

Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze using a flow cytometer. J-aggregates (red) are typically detected in the PE channel (Ex: 488 nm, Em: ~590 nm), and monomers (green) in the FITC channel (Ex: 488 nm, Em: ~530 nm).[12]

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

-

Microplate Reader: Measure the fluorescence intensity at the respective wavelengths for red and green fluorescence.[11]

-

-

TMRM/TMRE Staining for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[13][14]

-

Principle: The intensity of TMRM/TMRE fluorescence is proportional to the mitochondrial membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.

-

Protocol:

-

Cell Culture: Grow cells on a suitable imaging plate or coverslip.

-

Treatment: Treat cells with this compound or controls as described for the JC-1 assay.

-

Staining:

-

Washing (Optional): Wash the cells with PBS to reduce background fluorescence.[16]

-

Analysis:

-

Fluorescence Microscopy/Live-Cell Imaging: Image the cells using a fluorescence microscope with a TRITC/RFP filter set (Ex: ~548 nm, Em: ~573 nm).[15][16] Time-lapse imaging can be used to observe the dynamics of mitochondrial depolarization.[2]

-

Flow Cytometry: Harvest and analyze the cells using a flow cytometer with appropriate laser and emission filter settings.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing this compound's effect on mitochondrial membrane potential.

Caption: Experimental workflow for mitochondrial membrane potential assessment.

Conclusion

This compound represents a promising therapeutic strategy by specifically targeting a key vulnerability of cancer cells—their reliance on mitochondrial Hsp90. The data and protocols presented in this guide demonstrate that this compound potently induces a rapid and profound loss of mitochondrial membrane potential, a central event in its mitochondriotoxic mechanism of action.[2][9] This targeted disruption of mitochondrial integrity triggers the apoptotic cascade, leading to effective tumor cell killing.[1][3] The detailed methodologies and visual aids provided herein serve as a valuable resource for researchers and drug development professionals investigating this compound and other novel mitochondrially-targeted anti-cancer agents.

References

- 1. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.foxchase.org [profiles.foxchase.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeted inhibition of mitochondrial Hsp90 suppresses localised and metastatic prostate cancer growth in a genetic mouse model of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sc.edu [sc.edu]

- 14. Functional Mitochondrial Staining | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. TMRM Assay Kit (Mitochondrial Membrane Potential) (ab228569) | Abcam [abcam.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. emulatebio.com [emulatebio.com]

A Technical Guide to Gamitrinib-Induced Cytochrome c Release

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamitrinib is a first-in-class anticancer agent designed to selectively target the Heat Shock Protein 90 (Hsp90) chaperone machinery within the mitochondrial matrix.[1][2] By coupling the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) with the mitochondrial-targeting moiety triphenylphosphonium (TPP), this compound accumulates in the mitochondria of tumor cells, where it acts as an ATPase antagonist.[1][3] This targeted inhibition triggers a potent "mitochondriotoxic" mechanism of action, leading to acute mitochondrial dysfunction, the release of cytochrome c, and rapid induction of apoptosis.[3] This guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols associated with this compound's activity, focusing on its pivotal role in initiating cytochrome c release.

Core Mechanism: Targeting Mitochondrial Hsp90

This compound's unique design allows it to bypass cytosolic Hsp90, thereby avoiding some of the side effects associated with non-targeted Hsp90 inhibitors, and concentrate its activity within the mitochondria.[1][4] Within the mitochondrial matrix, this compound inhibits Hsp90 family members, including TNF receptor-associated protein-1 (TRAP1).[2][5] This inhibition disrupts mitochondrial protein folding quality control, leading to proteotoxic stress and the collapse of organelle integrity.[2][6]

This disruption culminates in the opening of the mitochondrial permeability transition pore (mPTP), a critical event in this compound's mechanism.[3][5] The process is dependent on Cyclophilin D (CypD), a key regulator of the mPTP.[3][7] The opening of the pore leads to the rapid depolarization of the inner mitochondrial membrane, swelling of the matrix, and subsequent rupture of the outer mitochondrial membrane.[3][7] This catastrophic loss of mitochondrial integrity is the direct trigger for the release of intermembrane space proteins, most notably cytochrome c.[3][7]

Signaling Pathway and Visualization